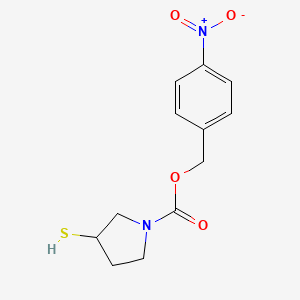

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

CAS No.:

Cat. No.: VC16487540

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4S |

|---|---|

| Molecular Weight | 282.32 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2 |

| Standard InChI Key | ZVAPAKFZITWAHK-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The (S)-configuration at the 3-position introduces a chiral center, while the p-nitrobenzyloxycarbonyl (PNB) group at the 1-position acts as a protective moiety for the amine functionality. The thiol (-SH) group at the 3-position confers reactivity, particularly in nucleophilic substitution and metal coordination .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₄S | |

| Molecular Weight | 282.32 g/mol | |

| IUPAC Name | (4-Nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Canonical SMILES | C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)N+[O-] | |

| InChIKey | ZVAPAKFZITWAHK-UHFFFAOYSA-N |

Stereochemical Considerations

The (S)-configuration at the 3-position is critical for biological activity, as demonstrated in carbapenem antibiotics where stereochemistry dictates binding affinity to bacterial penicillin-binding proteins . The PNB group enhances solubility in organic solvents, facilitating purification during multi-step syntheses .

Synthetic Methodologies

Starting Materials and Key Steps

The synthesis typically begins with trans-4-hydroxy-L-proline, a commercially available chiral pool starting material. Key steps include:

-

Protection of the Amine: The primary amine is protected with a p-nitrobenzyloxycarbonyl (PNB) group using p-nitrobenzyl chloroformate under basic conditions .

-

Mesylation and Displacement: The 4-hydroxyl group is converted to a mesylate (OMs) using methanesulfonyl chloride, followed by nucleophilic displacement with a thiol source to introduce the mercapto (-SH) group .

-

Deprotection and Purification: The PNB group is retained until final deprotection, often via hydrogenolysis or acidic conditions, to yield the free thiol-pyrrolidine derivative .

Representative Synthesis (Adapted from Matsumura et al. ):

-

Mesylation:

-

Thiol Introduction:

-

PNB Protection:

Yield Optimization

Yields for critical steps range from 78% to 86%, with chromatographic purification often avoided through crystallization strategies . The thiollactone intermediate (e.g., 5-p-nitrobenzyloxycarbonyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one) serves as a versatile precursor, enabling scalable production .

Applications in Pharmaceutical Synthesis

Role in Carbapenem Antibiotics

(S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is a key intermediate in synthesizing 1β-methylcarbapenems, such as J-111,225, which exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The thiol group undergoes Michael addition with enolphosphate intermediates (e.g., p-nitrobenzyl-protected carbapenems), forming the C-2 side chain essential for antibacterial activity .

Case Study: Synthesis of J-111,225

-

Coupling Reaction:

Yield: 63.6% -

Deprotection:

Yield: 34.6%

Versatility in Medicinal Chemistry

The compound’s thiol group enables diverse functionalization, including:

-

Disulfide Bridging: For stabilizing peptide tertiary structures.

-

Metal Chelation: As a ligand in catalytic systems.

-

Prodrug Design: Thiol-masked derivatives for improved bioavailability .

Analytical Characterization

Spectroscopic Data

-

NMR:

-

: δ 8.2 (d, 2H, Ar-NO₂), 7.5 (d, 2H, Ar), 4.5 (s, 2H, CH₂-PNB), 3.9–3.2 (m, 4H, pyrrolidine).

-

: δ 155.2 (C=O), 147.1 (Ar-NO₂), 126.8 (Ar), 60.1 (CH₂-PNB), 48.3 (pyrrolidine-N).

-

-

MS (ESI+): m/z 283.1 [M+H]⁺.

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume